3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromenone core with hexyl and methyl substituents, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate.
Alkylation: The chromenone core is alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cytochrome P450 and DNA gyrase.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
- 3-Hexyl-2-oxo-2H-chromen-7-yl acetate
- 4-Methyl-2-oxo-2H-chromen-7-yl benzoate
Uniqueness
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3-hexyl-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C18H22O4/c1-4-5-6-7-8-16-12(2)15-10-9-14(21-13(3)19)11-17(15)22-18(16)20/h9-11H,4-8H2,1-3H3 |
InChI Key |
XOUNRLRVSJMAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Origin of Product |
United States |
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